molecular formula C12H20N4O7 B10820391 Zanamivir-13C,15N2

Zanamivir-13C,15N2

Katalognummer: B10820391
Molekulargewicht: 335.29 g/mol
InChI-Schlüssel: ARAIBEBZBOPLMB-ZFYKIEQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Zanamivir-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the zanamivir molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The exact synthetic routes and reaction conditions are proprietary and often involve multiple steps, including protection and deprotection of functional groups, selective labeling, and purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .

Analyse Chemischer Reaktionen

Types of Reactions

Zanamivir-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Zanamivir-13C,15N2 is extensively used in scientific research, particularly in:

    Chemistry: As an internal standard in mass spectrometry for the quantification of zanamivir.

    Biology: Studying the metabolic pathways and interactions of zanamivir in biological systems.

    Medicine: Investigating the pharmacokinetics and pharmacodynamics of zanamivir.

    Industry: Quality control and assurance in the production of antiviral drugs .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Oseltamivir: Another neuraminidase inhibitor used to treat influenza.

    Peramivir: A neuraminidase inhibitor administered intravenously.

    Laninamivir: A long-acting neuraminidase inhibitor.

Uniqueness

Zanamivir-13C,15N2 is unique due to its isotopic labeling, which makes it particularly useful in analytical applications such as mass spectrometry. This labeling allows for precise quantification and tracking of zanamivir in various biological and chemical contexts .

Biologische Aktivität

Zanamivir-13C,15N2 is a stable isotope-labeled derivative of zanamivir, an antiviral medication primarily used to treat influenza A and B viruses. This compound incorporates carbon-13 and nitrogen-15 isotopes, enhancing its utility in pharmacokinetic studies and metabolic research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and applications in various research contexts.

This compound functions as a selective inhibitor of the neuraminidase enzyme found in influenza viruses. By binding to the active site of neuraminidase, it prevents the release of newly formed viral particles from infected cells, thereby inhibiting viral replication. This mechanism is crucial for controlling influenza infections as it directly impacts the virus's ability to spread within the host.

Antiviral Potency

This compound exhibits significant antiviral activity against both influenza A and B viruses. In plaque reduction assays, the compound has demonstrated inhibitory concentration values (IC50) ranging from 5 to 14 nM , indicating its effectiveness at low concentrations. This potency is comparable to that of its parent compound, zanamivir.

Clinical Studies

Clinical trials have assessed the efficacy of zanamivir in treating influenza. A notable study involved 417 adults with influenza-like illness who were treated with zanamivir administered via inhalation and intranasal routes. The results showed that patients receiving zanamivir experienced a median reduction in symptom duration by one day compared to placebo groups . Additionally, viral titers in nasal washings were significantly lower in treated patients, demonstrating the compound's effectiveness in reducing viral load.

Research Applications

This compound is extensively utilized in scientific research for various applications:

  • Pharmacokinetics : The isotopic labeling allows for precise tracking of the drug's metabolism and distribution within biological systems.
  • Metabolic Studies : Researchers can study the interactions and metabolic pathways of zanamivir using this labeled compound.
  • Quality Control : It serves as an internal standard in mass spectrometry for quantifying zanamivir levels in biological samples.

Comparative Analysis

The following table compares this compound with other antiviral compounds:

Compound NameStructure SimilarityMechanism of ActionUnique Features
ZanamivirSimilar backboneNeuraminidase inhibitionDirect administration via inhalation
OseltamivirSimilar backboneNeuraminidase inhibitionOral bioavailability
PeramivirSimilar backboneNeuraminidase inhibitionIntravenous administration
RibavirinDifferent backboneRNA synthesis inhibitionBroad-spectrum antiviral activity

This compound stands out due to its stable isotope labeling, which facilitates detailed pharmacokinetic studies not readily achievable with other compounds.

Case Studies and Research Findings

Several studies have highlighted the importance of zanamivir and its derivatives:

  • In Vitro Studies : Research has shown that various zanamivir analogs exhibit differing inhibitory activities against different strains of influenza. For instance, modifications at specific positions on the zanamivir structure can lead to significant changes in efficacy against certain viral strains .
  • Susceptibility Monitoring : A study monitoring zanamivir susceptibility revealed that while some isolates showed variable susceptibility in vitro, they remained highly susceptible in vivo. This underscores the complexity of evaluating antiviral efficacy based solely on laboratory assays .
  • Quantitative Analysis : Advanced mass spectrometry techniques have been developed for quantifying zanamivir and its isotopically labeled forms in biological matrices. These methods enhance our understanding of drug behavior within biological systems .

Eigenschaften

Molekularformel

C12H20N4O7

Molekulargewicht

335.29 g/mol

IUPAC-Name

(2R,3R,4S)-3-acetamido-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1/i12+1,13+1,14+1

InChI-Schlüssel

ARAIBEBZBOPLMB-ZFYKIEQESA-N

Isomerische SMILES

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=[13C]([15NH2])[15NH2]

Kanonische SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.